Quercetin pentaacetate

描述

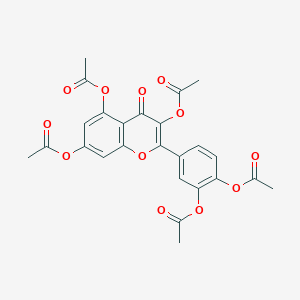

Quercetin pentaacetate is a pentaacetylated derivative of the flavonoid quercetin. It is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . The compound has the molecular formula C25H20O12 and a molecular weight of 512.4 g/mol . This compound is characterized by its ability to scavenge free radicals and inhibit lipid peroxidation, making it a compound of interest in various scientific fields .

准备方法

Synthetic Routes and Reaction Conditions: Quercetin pentaacetate is synthesized through the acetylation of quercetin. The process involves the reaction of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically occurs at room temperature and results in the formation of pentaacetylquercetin as a crystalline solid.

Industrial Production Methods: Industrial production of pentaacetylquercetin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

化学反应分析

2.1. Reaction Conditions

-

Reagents : Quercetin, acetic anhydride, pyridine

-

Temperature : Room temperature

-

Duration : Reaction time varies from several hours to overnight depending on specific protocols.

2.2. Characterization

Quercetin pentaacetate is characterized using various analytical techniques:

-

Melting Point : Typically ranges from 178–186 °C.

-

FTIR Spectroscopy : Shows the absence of hydroxyl absorption bands characteristic of quercetin, confirming acetylation.

-

NMR Spectroscopy : Confirms the structure by identifying shifts corresponding to acetyl groups.

3.1. Antioxidant Activity

This compound exhibits antioxidant properties, although its activity is generally lower compared to unmodified quercetin due to the replacement of hydroxyl groups with acetyl groups. The IC50 values for scavenging the ABTS radical are significantly higher for this compound compared to quercetin:

| Compound | IC50 (µM) |

|---|---|

| Quercetin | 188.85 ± 0.003 |

| This compound | 379.56 ± 0.004 |

This indicates that while quercetin retains superior antioxidant capabilities, the modification reduces its efficacy in scavenging free radicals .

3.2. Cytotoxicity and Immunomodulatory Effects

Research indicates that this compound has cytotoxic effects on certain cancer cell lines, including HepG2 (hepatocarcinoma) and HL-60 (promyelocytic leukemia). The compound demonstrates a dose-dependent inhibition of cell proliferation:

| Concentration (µM) | Proliferation Inhibition (%) |

|---|---|

| 1 | No significant effect |

| 10 | No significant effect |

| 100 | ~50% inhibition |

Additionally, it modulates immune responses by affecting nitric oxide production in macrophages .

3.3. Antiviral Activity

This compound has shown promising antiviral activity against human respiratory syncytial virus (hRSV). It interacts with viral proteins more effectively than unmodified quercetin, demonstrating lower binding energy and better stability:

| Parameter | Quercetin (Q0) | This compound (Q1) |

|---|---|---|

| Binding Energy (ΔG) | -12.00 kcal/mol | -14.22 kcal/mol |

| Cytotoxicity on HEp-2 Cells | Higher | Lower |

This suggests that structural modifications improve its potential as an antiviral agent .

科学研究应用

Immunomodulatory Effects

Recent studies have highlighted the immunomodulatory properties of quercetin pentaacetate, particularly its impact on Th17 cells, which play a crucial role in autoimmune diseases like Multiple Sclerosis (MS).

- Gene Expression Inhibition : Research indicates that this compound significantly reduces IL-17A gene expression, a key cytokine involved in inflammatory responses. In one study, treatment with this compound led to a notable decline in IL-17A levels compared to quercetin alone, suggesting its potential utility in managing MS .

- Proliferation Studies : The compound demonstrated a dose-dependent inhibitory effect on the proliferation of CD4+ T cells. The IC50 value for this compound was found to be effective at 100 µM concentration, indicating its potential as an anti-inflammatory agent .

Antiviral Properties

This compound has shown promising antiviral activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV).

- Anti-HRSV Activity : A study demonstrated that this compound interacts with the F-protein of RSV, exhibiting lower binding energy and enhanced stability compared to quercetin. This interaction effectively blocks viral adhesion to host cells, showcasing its potential as a therapeutic agent against RSV infections .

- Mechanisms Against HCV : this compound has been investigated for its ability to inhibit HCV replication by targeting viral polymerases and proteases. Molecular docking studies revealed that it binds effectively to NS5B, an RNA-dependent RNA polymerase crucial for viral replication .

Anticancer Activity

This compound's anticancer properties have been explored in various cancer cell lines.

- Inhibition of HepG2 Cell Proliferation : In vitro studies have shown that this compound significantly inhibits the proliferation of HepG2 cells (a liver cancer cell line) more effectively than quercetin itself. The compound induces apoptosis through mitochondrial dysfunction and reactive oxygen species (ROS) pathways .

- Enhanced Bioavailability : Acetylation of quercetin improves its intracellular absorption and metabolic stability, leading to more pronounced anticancer effects. This enhancement is attributed to increased solubility and reduced cytotoxicity compared to its parent compound .

Comparative Analysis Table

Case Studies and Research Findings

- Multiple Sclerosis : A study focusing on MS patients indicated that this compound could modulate Th17 cell activity more effectively than standard treatments, suggesting its potential as an adjunct therapy in autoimmune conditions .

- Respiratory Infections : Research on RSV highlighted the compound's ability to block viral adhesion through specific protein interactions, paving the way for new antiviral strategies based on natural products .

- Cancer Research : Investigations into HepG2 cell lines revealed that this compound not only inhibits cell growth but also promotes apoptotic pathways, supporting its candidacy as an anticancer agent .

作用机制

Quercetin pentaacetate is compared with other similar compounds such as:

Quercetin: The parent compound with similar biological activities but lower stability and solubility.

Kaempferol: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Myricetin: A flavonoid with potent antioxidant activity but different structural features

Uniqueness: this compound is unique due to its enhanced stability and solubility compared to quercetin. The acetylation of quercetin improves its bioavailability and makes it more suitable for various applications .

相似化合物的比较

- Quercetin

- Kaempferol

- Myricetin

生物活性

Quercetin pentaacetate (Q5) is a modified form of the flavonoid quercetin, known for its enhanced biological activity due to structural changes that improve its solubility and bioavailability. This article explores the biological activities of this compound, focusing on its antioxidant, anti-inflammatory, antiviral, and cytotoxic properties, supported by data from various studies.

1. Structural Characteristics and Synthesis

This compound is synthesized through the acetylation of quercetin, resulting in five acetyl groups attached to the flavonoid structure. This modification significantly alters its pharmacokinetic properties compared to unmodified quercetin, leading to improved absorption and reduced metabolism in the body .

2. Antioxidant Activity

This compound exhibits notable antioxidant properties, although its activity may vary compared to quercetin. Studies have shown that while quercetin demonstrates superior scavenging ability against radicals such as ABTS, Q5 has reduced efficacy due to the substitution of hydroxyl groups with acetyl groups .

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Quercetin | 188.85 | High |

| This compound | 379.56 | Moderate |

3. Anti-inflammatory Effects

This compound has shown significant anti-inflammatory effects in various models. In a study involving RAW 264.7 macrophages, Q5 inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production and cyclooxygenase-2 (COX-2) expression in a concentration-dependent manner . This suggests that Q5 could be beneficial in managing inflammatory conditions.

4. Antiviral Activity

Recent research indicates that this compound possesses antiviral properties, particularly against respiratory syncytial virus (RSV). It was found to interact with the F-protein of RSV, demonstrating lower binding energy and greater stability than unmodified quercetin. This interaction effectively blocks viral adhesion to host cells . The virucidal effects were confirmed through in vitro assays on HEp-2 cells.

5. Cytotoxicity and Cancer Research

This compound has shown promising cytotoxic effects against various cancer cell lines. For instance, in HL-60 leukemia cells, Q5 exhibited an IC50 value of 33.6 µM, indicating a stronger cytotoxic effect than quercetin itself . Importantly, Q5 demonstrated selective toxicity towards cancer cells while sparing healthy cells.

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| HL-60 (Cancer) | 33.6 | High |

| MRC-5 (Healthy) | >80 | Low |

Case Study 1: Antiviral Efficacy

A study conducted on the antiviral effects of this compound showed that it effectively inhibited RSV infection in vitro by blocking viral entry into cells. The results indicated that Q5 could serve as a potential therapeutic agent against RSV infections, especially in vulnerable populations such as infants and immunocompromised patients .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, this compound was tested for its ability to modulate inflammatory markers in patients with coronary artery disease (CAD). The study revealed that patients receiving Q5 showed a significant reduction in pro-inflammatory cytokines like TNF-α and IL-1β compared to controls . This supports the potential use of Q5 in treating chronic inflammatory diseases.

属性

IUPAC Name |

[2-acetyloxy-4-(3,5,7-triacetyloxy-4-oxochromen-2-yl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20O12/c1-11(26)32-17-9-20(35-14(4)29)22-21(10-17)37-24(25(23(22)31)36-15(5)30)16-6-7-18(33-12(2)27)19(8-16)34-13(3)28/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUHMSXLZZWRHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30147593 | |

| Record name | Quercetin pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1064-06-8 | |

| Record name | Quercetin pentaacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1064-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin pentaacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001064068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-115919 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115919 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetin pentaacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30147593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUERCETIN ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0B9KJ0VKI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the effect of Pentaacetylquercetin on Sarcoplasmic Reticulum Ca²⁺-ATPase (SERCA) activity?

A1: The study found that Pentaacetylquercetin inhibited the activity of SERCA. [] This suggests that Pentaacetylquercetin might interfere with the pump's ability to transport calcium ions across the sarcoplasmic reticulum membrane.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。